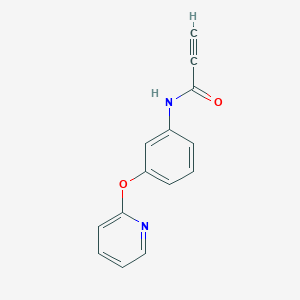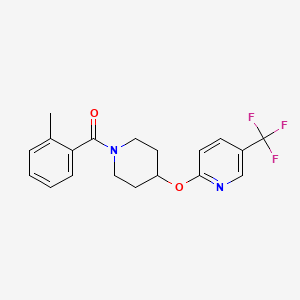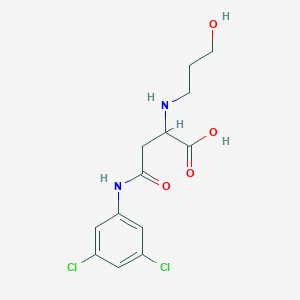
4-((3,5-ジクロロフェニル)アミノ)-2-((3-ヒドロキシプロピル)アミノ)-4-オキソブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DCPA, is a synthetic compound that has been studied for its potential applications in various fields of scientific research.
科学的研究の応用
- PBA-BODIPY色素: 研究者は、モジュール型で機能的なフェニルボロン酸(PBA)含有BODIPY色素を合成しました。 これらの色素は、3,5-ジクロロ-BODIPY誘導体の汎用性と、PBA部分の受容体様能力を兼ね備えています 。これらの蛍光プローブは、グリカン鎖、タンパク質相互作用、細胞プロセスをイメージングするために使用できます。
- 結合研究: 4-((3,5-ジクロロフェニル)アミノ)-2-((3-ヒドロキシプロピル)アミノ)-4-オキソブタン酸のPBA部分は、グリカン構造と特異的に相互作用することができます。 研究者は、水晶振動子マイクロバランス(QCM)などの技術を使用して、これらの化合物を用いてグリカン-抗体相互作用を研究してきました 。このような研究は、免疫応答と疾患メカニズムの理解を深めます。
蛍光プローブとイメージング剤
生体分析ツール
作用機序
The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid varies depending on the specific application. In cancer research, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid induces apoptosis by activating caspase-3 and caspase-9 and inhibits cell proliferation by downregulating the expression of cyclin D1 and increasing the expression of p21. In neuroscience, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid enhances learning and memory by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation. In immunology, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects depending on the specific application. In cancer research, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid enhances learning and memory by modulating the activity of NMDA receptors. In immunology, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid. In cancer research, future studies could focus on the potential use of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid in combination with other chemotherapeutic agents to enhance its efficacy. In neuroscience, future studies could focus on the potential use of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid in the treatment of neurological disorders such as Alzheimer's disease. In immunology, future studies could focus on the potential use of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid in the treatment of autoimmune disorders such as rheumatoid arthritis. Additionally, future studies could focus on the development of new synthetic analogs of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid with improved pharmacological properties.
合成法
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can be synthesized through a multistep process starting with the reaction of 3,5-dichloroaniline with 3-chloropropionyl chloride to form 3,5-dichloro-N-(3-chloropropionyl)aniline. This intermediate is then reacted with 3-hydroxypropylamine to form 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid.
特性
IUPAC Name |
4-(3,5-dichloroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c14-8-4-9(15)6-10(5-8)17-12(19)7-11(13(20)21)16-2-1-3-18/h4-6,11,16,18H,1-3,7H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXEIPDRIBUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

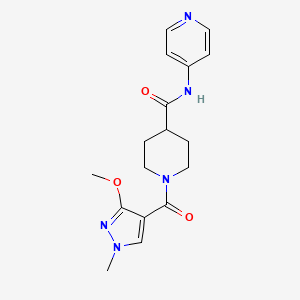
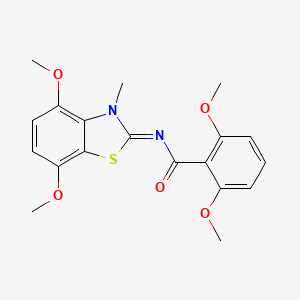
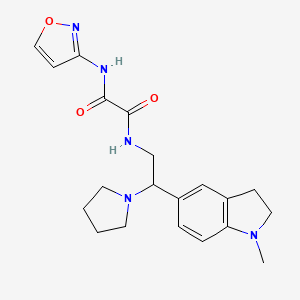

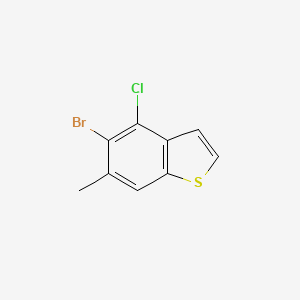

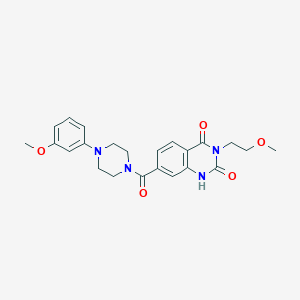
![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2441455.png)
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

